Zinc ammonium oleate

Description

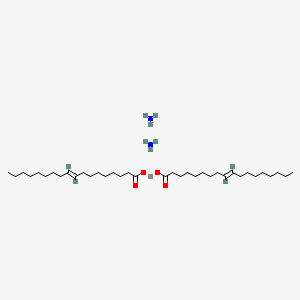

Structure

3D Structure of Parent

Properties

CAS No. |

68928-32-5 |

|---|---|

Molecular Formula |

C36H72N2O4Zn |

Molecular Weight |

662.3 g/mol |

IUPAC Name |

zinc;azane;(E)-octadec-9-enoate |

InChI |

InChI=1S/2C18H34O2.2H3N.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1H3;/q;;;;+2/p-2/b2*10-9+;;; |

InChI Key |

OWPAZWCZZNQNKN-YXXUKKGOSA-L |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C/CCCCCCCC(=O)[O-].N.N.[Zn+2] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].N.N.[Zn+2] |

Origin of Product |

United States |

Advanced Spectroscopic and Diffractional Characterization of Zinc Ammonium Oleate Architectures

Vibrational Spectroscopy for Ligand-Metal Coordination Analysis

Vibrational spectroscopy is a powerful tool for probing the nature of the bond between the zinc metal center and the oleate (B1233923) ligand. By analyzing the vibrational modes of the carboxylate group, detailed information about the coordination environment can be obtained.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in confirming the formation of the metal-carboxylate bond and elucidating its coordination mode. The most significant indicator of coordination is the change in the vibrational frequencies of the carboxylate headgroup of the oleate ligand upon binding to the zinc ion.

In free oleic acid, a characteristic sharp absorption peak corresponding to the C=O stretching vibration is observed around 1710 cm⁻¹. idsi.md Upon deprotonation and coordination to a metal center to form a carboxylate, this band disappears and is replaced by two new prominent bands: the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations. researchgate.net The positions of these bands in zinc oleate are typically found near 1550 cm⁻¹ and 1400 cm⁻¹, respectively. researchgate.netuenr.edu.ghuantwerpen.be

The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) is a critical diagnostic parameter used to infer the coordination geometry of the carboxylate ligand to the zinc center. Different coordination modes—such as monodentate, chelating bidentate, and bridging bidentate—result in distinct Δν values, as the coordination alters the electron distribution within the COO⁻ group. mdpi.com For instance, studies on various zinc carboxylates have established correlations between these spectral shifts and the specific binding configuration. uantwerpen.beuva.nl The presence of multiple or broadened absorption bands in the carboxylate region can suggest the coexistence of different coordination environments or polymorphic forms within the sample. uantwerpen.bersc.org

Table 1: Representative FTIR Frequencies for Oleic Acid and Zinc Oleate

| Vibrational Mode | Free Oleic Acid (cm⁻¹) | Coordinated Zinc Oleate (cm⁻¹) | Significance |

| C=O Stretch | ~1710 | Disappears | Indicates deprotonation and coordination of the carboxylic acid. idsi.mdresearchgate.net |

| Asymmetric COO⁻ Stretch (νₐₛ) | N/A | ~1525 - 1560 | Formation of the metal-carboxylate bond. mdpi.comidsi.md |

| Symmetric COO⁻ Stretch (νₛ) | N/A | ~1400 | Formation of the metal-carboxylate bond. idsi.md |

| CH₂ Stretches | ~2850, ~2920 | ~2850, ~2920 | Confirms the presence of the long alkyl chain. idsi.mdidsi.md |

Raman spectroscopy offers complementary information to FTIR, particularly regarding the skeletal vibrations of the oleate's hydrocarbon chain and the metal-ligand bond. The C-C stretching region, typically between 1040 cm⁻¹ and 1120 cm⁻¹, is sensitive to the conformational order of the alkyl chain. researchgate.net Strong, well-defined peaks in this region are indicative of a highly ordered, all-trans conformation, which is common in crystalline metal soaps. scispace.com

Furthermore, Raman spectroscopy can directly probe the metal-oxygen (Zn-O) stretching vibration, which provides direct evidence of the coordination bond. These modes typically appear at low frequencies. While less commonly reported than FTIR for routine characterization, the technique is valuable for a full vibrational analysis and for differentiating between various crystalline phases or polymorphs. researchgate.net The complementary use of Raman and IR spectroscopy allows for a comprehensive identification of both the cation and the specific fatty acid chain length in complex metal carboxylate systems. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state, is a powerful technique for investigating the local chemical environment of specific nuclei within the zinc ammonium (B1175870) oleate structure.

Solid-state NMR (ssNMR) provides atomic-level insight into the structure and polymorphism of zinc carboxylates. nih.govudel.edu ¹³C ssNMR is especially effective for analyzing the oleate ligand's environment. The chemical shift of the carboxylate carbon (~180 ppm) is highly sensitive to its coordination mode. nih.gov

Studies on zinc-carboxylate complexes have demonstrated that distinct chemical shifts can be assigned to different binding geometries. nih.gov For example, chelating, monodentate, and bidentate bridging modes each produce a unique resonance for the carboxylate carbon, allowing for their differentiation within the solid material. nih.gov Variations in the chemical shifts and the appearance of multiple resonances for the methylene (B1212753) carbons in the oleate chain can indicate the presence of different polymorphs or packing arrangements in the bulk sample. rsc.org While more technically challenging due to its quadrupolar nature, ⁶⁷Zn NMR can also be employed at high magnetic fields to directly probe the zinc coordination sphere, providing data on the quadrupolar coupling constants and isotropic chemical shifts that describe the geometry around the metal center. nih.govresearchgate.net

Table 2: Correlation of ¹³C NMR Chemical Shifts with Carboxylate Binding Modes in Zinc Complexes

| Coordination Mode | Typical ¹³C Chemical Shift (ppm) |

| Chelating Bidentate | ~184 |

| Bridging Bidentate | ~180 |

| Monodentate | ~176 |

| Source: Data derived from studies on zinc-carboxylate complexes. nih.gov |

X-ray Diffraction (XRD) for Crystalline Phase and Structure Determination

X-ray diffraction is the definitive method for determining the crystalline structure and phase purity of solid-state materials like zinc ammonium oleate.

Powder X-ray Diffraction (PXRD) is routinely used to characterize the crystalline nature of zinc oleate and related zinc carboxylates. uva.nlacs.org The diffraction patterns of these materials often exhibit a characteristic series of sharp, intense, and regularly spaced peaks at low 2θ angles. rsc.org These reflections correspond to the (00l) crystallographic planes and are indicative of a well-ordered, lamellar (layered) structure. The d-spacing calculated from these low-angle peaks represents the distance between adjacent zinc-carboxylate layers, which is governed by the length of the oleate chains. researchgate.net

The presence of broader or less-defined peaks at higher 2θ angles can indicate smaller crystallite size or structural disorder, such as turbostratic disorder, where layers are stacked with rotational or translational offsets. researchgate.net PXRD can also be used to identify different crystalline phases (polymorphs), as each phase will produce a unique diffraction pattern. rsc.org By comparing the experimental PXRD pattern to reference patterns from databases or simulated patterns from single-crystal data, the specific crystalline phase of the this compound can be identified. rsc.orgfu-berlin.denih.gov

Table 3: Illustrative Powder X-ray Diffraction Peaks for a Layered Zinc Carboxylate

| 2θ Angle (°) | d-spacing (Å) | Miller Index (hkl) | Significance |

| Low Angle 1 | High | (001) | Primary layer spacing. rsc.org |

| Low Angle 2 | High / 2 | (002) | Second-order reflection of layer spacing. nih.gov |

| Low Angle 3 | High / 3 | (003) | Third-order reflection of layer spacing. |

| Higher Angles | Low | (hk_l) | Reflections from atomic planes within the layers. rsc.org |

| Note: The exact 2θ values depend on the specific crystal structure and the X-ray wavelength used. |

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structures

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique for investigating the nanoscale structural characteristics of materials, such as this compound. This method is particularly adept at determining the size, shape, and distribution of nanoparticles or molecular aggregates in a sample, whether in solid or liquid form. In the context of this compound, which may form micelles, reverse micelles, or serve as a precursor for nanoparticle synthesis, SAXS can provide invaluable insights into its self-assembly and structural organization.

When a beam of X-rays is directed at a sample, the majority of it passes through without interaction. However, a small fraction is scattered at very small angles (typically less than 5 degrees) due to inhomogeneities in the electron density of the material. The resulting scattering pattern is a function of the size, shape, and spatial arrangement of these nanoscale features.

For a hypothetical analysis of a this compound solution, the SAXS data would be collected and analyzed to extract key structural parameters. The scattering curve, a plot of scattering intensity (I) versus the scattering vector (q), contains the essential information. The scattering vector is related to the scattering angle (2θ) and the X-ray wavelength (λ) by the equation:

q = (4πλ)sin(θ)

Analysis of the SAXS curve can reveal:

Particle Size and Shape: By fitting the scattering data to theoretical models (e.g., for spheres, cylinders, or lamellae), the dimensions of the scattering objects can be determined. For instance, if this compound forms spherical micelles, their radius can be calculated.

Polydispersity: The degree of variation in the size of the particles within the sample can be quantified.

Inter-particle Interactions: At higher concentrations, the arrangement and interactions between particles can be studied through the structure factor, which modulates the scattering pattern.

Illustrative SAXS Data for a Hypothetical this compound System:

The following table represents plausible data that could be obtained from a SAXS experiment on a dispersion of this compound aggregates.

| Parameter | Description | Hypothetical Value |

| Radius of Gyration (Rg) | A measure of the overall size of the scattering particle. | 4.5 nm |

| Maximum Dimension (Dmax) | The largest dimension of the particle, derived from the pair distance distribution function p(r). | 9.0 nm |

| Particle Shape Model | The geometric model that best fits the scattering data. | Ellipsoidal |

| Polydispersity Index (PDI) | A measure of the width of the size distribution. | 0.15 |

This table is for illustrative purposes and represents typical parameters derived from SAXS analysis of similar metal-oleate systems.

Mass Spectrometry for Molecular Weight and Compositional Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of a compound like this compound. Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula.

In a typical HRMS experiment, the this compound sample would be ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to prevent fragmentation of the complex. The resulting ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

The primary output of an HRMS analysis is a mass spectrum, which plots ion intensity against the mass-to-charge ratio (m/z). For this compound, one would expect to observe a characteristic isotopic pattern due to the presence of multiple stable isotopes of zinc (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) and other elements. The high resolving power of the instrument allows these isotopic peaks to be clearly distinguished.

By measuring the exact m/z of the molecular ion, its elemental formula can be deduced. This is crucial for confirming the successful synthesis of the target compound and for identifying any related species, such as precursors or byproducts. For a complex like this compound, HRMS can confirm the coordination of the oleate and ammonium ligands to the zinc center. acs.orgresearchgate.netnih.govmdpi.com

Illustrative HRMS Data for a Hypothetical this compound Ion:

| Parameter | Description | Hypothetical Value |

| Elemental Formula | The proposed elemental composition of the ion. | [C₃₆H₇₄N₂O₄Zn + H]⁺ |

| Calculated m/z | The theoretical mass-to-charge ratio for the proposed formula. | 669.4860 |

| Measured m/z | The experimentally determined mass-to-charge ratio. | 669.4855 |

| Mass Error | The difference between the measured and calculated m/z, in parts per million (ppm). | -0.75 ppm |

| Isotopic Pattern | The relative abundances of the isotopic peaks. | Matches theoretical pattern for the proposed formula. |

This table is for illustrative purposes and demonstrates the high precision of HRMS in formula determination.

Elemental Compositional Analysis Techniques

Elemental analysis techniques are fundamental for verifying the stoichiometry of this compound, ensuring the correct ratio of zinc to the organic and ammonium components.

Inductively Coupled Plasma – Atomic Emission Spectroscopy (ICP-AES/OES)

Inductively Coupled Plasma – Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES), is a highly sensitive technique for determining the elemental composition of a sample, particularly for metals. nih.gov To analyze this compound, the sample would first be digested in a strong acid to break down the complex and bring the zinc into an aqueous solution. inorganicventures.com

This solution is then introduced into a high-temperature argon plasma (around 6,000-10,000 K). The intense heat excites the zinc atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light at a specific wavelength is directly proportional to the concentration of zinc in the sample. By comparing the emission intensity to that of calibration standards, a precise quantification of the zinc content can be achieved. scielo.brnih.govresearchgate.net

Illustrative ICP-AES Data for Zinc Content in a Digested this compound Sample:

| Sample ID | Emission Wavelength (nm) | Emission Intensity (counts) | Concentration (mg/L) |

| Calibration Blank | 213.856 | 50 | 0.00 |

| Standard 1 | 213.856 | 10,050 | 1.00 |

| Standard 2 | 213.856 | 50,100 | 5.00 |

| This compound Sample | 213.856 | 25,500 | 2.54 |

This table is for illustrative purposes. The zinc concentration would be used to calculate the weight percentage of zinc in the original solid sample.

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. researchgate.net A primary X-ray beam irradiates the this compound sample, causing the ejection of core-shell electrons from the atoms present. Electrons from higher energy shells then drop to fill these vacancies, emitting secondary X-rays (fluorescence) in the process.

The energy of these fluorescent X-rays is characteristic of the element from which they originated. A detector measures the energy and intensity of the emitted X-rays. By analyzing the resulting spectrum, the presence and relative abundance of elements, such as zinc, can be determined. XRF is particularly useful for solid samples and often requires minimal sample preparation. nih.gov

Illustrative XRF Data for a Solid this compound Sample:

| Element | Characteristic X-ray Line | Energy (keV) | Intensity (counts per second) |

| Zinc (Zn) | Kα | 8.63 | 15,200 |

| Oxygen (O) | Kα | 0.53 | 8,500 |

| Carbon (C) | Kα | 0.28 | 12,300 |

This table is for illustrative purposes. Quantitative analysis would require calibration with standards of known composition.

Energy Dispersive X-ray Spectroscopy (EDX/EDXA)

Energy Dispersive X-ray Spectroscopy (EDX or EDXA) is an analytical technique often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). core.ac.ukresearchgate.net As the electron beam of the microscope scans the this compound sample, it excites the atoms, which then emit characteristic X-rays, similar to the process in XRF.

An EDX detector measures the energy of these X-rays, generating a spectrum that reveals the elemental composition of the analyzed area. This technique is particularly powerful for providing elemental mapping, showing the spatial distribution of elements within the sample. For instance, in an analysis of this compound aggregates, EDX could confirm the co-localization of zinc, oxygen, nitrogen, and carbon. frontiersin.org

Illustrative EDX Data for a this compound Sample:

| Element | Weight % | Atomic % |

| Carbon (C) | 64.6 | 75.9 |

| Oxygen (O) | 9.6 | 8.4 |

| Nitrogen (N) | 4.2 | 4.2 |

| Zinc (Zn) | 9.8 | 2.1 |

| Hydrogen (H) | 11.8 | 16.4 |

| Total | 100.0 | 100.0 |

This table presents a hypothetical elemental composition for this compound, as would be determined by EDX analysis. Note that hydrogen is typically not detected by EDX.

Microscopic and Morphological Investigations of Zinc Ammonium Oleate Assemblies

Electron Microscopy for Nanostructure Visualization

Electron microscopy is a cornerstone for visualizing the intricate details of nanomaterials. The high resolution afforded by both scanning and transmission electron microscopes allows for direct observation of particle shape, size distribution, and the assembly of individual nanoparticles into larger structures.

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FE-SEM), are powerful techniques for examining the surface morphology of materials. In the context of products derived from zinc ammonium (B1175870) oleate (B1233923), these methods reveal the three-dimensional shapes and arrangements of the resulting nanostructures.

Researchers have utilized SEM and FE-SEM to characterize ZnO nanoparticles synthesized via methods that involve zinc oleate or related precursors. For instance, the thermal treatment of certain zinc-containing coordination polymers can lead to the formation of ZnO nanostructures. SEM imaging has shown that after heat treatment for 6 hours, initial particles begin to form necks and grain boundaries. acs.org Continued treatment up to 24 hours results in the assembly of nanospheres into nanorods approximately 80 nm in size. acs.org

FE-SEM has been employed to observe various ZnO morphologies prepared under different conditions. The use of palm olein as a biotemplate in the synthesis process, for example, results in more ordered and regular-shaped particles compared to those produced without it. researchgate.net At specific concentrations, the resulting structures appear as several plate-like sheets attached at a central point. researchgate.net Other studies have successfully synthesized arrays of submicron ZnO structures, where changes in reaction temperature led to the formation of distinct snowflake-like and flower-like morphologies. researchgate.net The elemental composition of these structures can be confirmed using Energy Dispersive X-ray (EDX) analysis, often integrated with the SEM, which verifies the presence of zinc and oxygen. nih.gov

Table 1: SEM/FE-SEM Morphological Findings for ZnO Nanostructures

| Precursor/Method | Observed Morphology | Reference |

|---|---|---|

| Heat treatment of [Zn₂(bpma)₂(adc)₂]n | Nanorods (assembled from nanospheres) | acs.org |

| Synthesis with Palm Olein | Ordered, regular shapes; plate-like sheets attached at a center | researchgate.net |

| Aqueous Precipitation | Snowflake-like and flower-like arrays | researchgate.net |

| Precipitation with NaOH | Aggregated, hierarchical sheets composed of roughly spherical grains | nih.gov |

| Hydrothermal synthesis from Zinc Aluminate | Well-dispersed, spherical nanoparticles (average diameter ~95 nm) | researchgate.net |

Transmission Electron Microscopy (TEM) offers even greater magnification and resolution than SEM, enabling the visualization of the internal structure of nanoparticles, including their crystal lattice. It is crucial for confirming the crystallinity and precise dimensions of nanostructures derived from zinc ammonium oleate precursors.

TEM analysis of ZnO nanocrystals synthesized from the thermolysis of a Zn-oleate complex revealed hexagonal pyramid shapes with a side edge length of 25 ± 2.5 nm and a basal edge length of 15 ± 1.5 nm. acs.org High-resolution TEM (HRTEM) images further resolved the lattice spacing, showing 0.280 nm for the (1000) plane and 0.260 nm for the (0002) plane, which is consistent with the hexagonal wurtzite crystal structure of ZnO. acs.org Electron diffraction patterns obtained through TEM also confirm this wurtzite structure. acs.org

Other studies have used TEM to demonstrate that ZnO nanoparticles can be self-assembled into larger, oriented particles. nih.gov For instance, hexagonally shaped ZnO crystalline nanoplates with a mean diameter of 4 nm were observed to aggregate into larger spherical particles while maintaining the same crystallographic orientation. nih.gov TEM is also used to confirm the size and shape of nanoparticles, such as the spherical morphology of ZnO particles with sizes ranging from 20-50 nm. researchgate.net

Table 2: TEM Analysis of ZnO Nanostructures

| Precursor/Method | Morphology & Size | Crystallographic Data | Reference |

|---|---|---|---|

| Thermolysis of Zn-oleate complex | Hexagonal pyramids (25 nm side edge, 15 nm basal edge) | Wurtzite hexagonal structure; Lattice spacing: 0.280 nm (1000), 0.260 nm (0002) | acs.org |

| Sol-gel from Zinc Acetate Dihydrate | Hexagonal nanoplates (d = 4 nm) self-assembled into larger spherical particles | Aligned lattice planes among aggregated particles | nih.gov |

| Precipitation Method | Spherical nanoparticles (20-50 nm) | Crystalline nature confirmed | researchgate.net |

| Hydrothermal from Zinc-oleate complex | Olive-shaped nanorods and nanowires | Growth direction along (0001) planes | researchgate.netrsc.org |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional profile of a surface. uni-wuerzburg.demdpi.com Unlike electron microscopy, AFM can operate in various environments and provides quantitative data on surface roughness and particle height. mdpi.com

For oleate-capped ZnO nanoparticles, AFM analysis has been used to provide precise information on particle size and shape. researchgate.net The technique revealed discrete spherical particles with smooth, uniform surfaces. researchgate.net Cross-sectional height analysis from AFM scans showed these spherical nanoparticles to have diameters ranging from 2.0 to 8.0 nm, with an average diameter of 5.1 nm. researchgate.net AFM is thus an effective tool for characterizing the topography and obtaining accurate size distributions of nanoparticles deposited on a substrate. mdpi.comresearchgate.net

Table 3: AFM Characterization of Oleate-Capped ZnO Nanoparticles

| Sample | Measurement | Finding | Reference |

|---|---|---|---|

| Oleate-capped ZnO nanoparticles on silicon wafer | Morphology | Discrete spherical entities with smooth, uniform surfaces | researchgate.net |

| Oleate-capped ZnO nanoparticles on silicon wafer | Particle Size (Diameter) | Range: 2.0 - 8.0 nm; Average: 5.1 nm (from height analysis) | researchgate.net |

Particle Size Distribution and Morphology Control

Controlling the particle size and morphology of nanostructures is critical for tailoring their properties for specific applications. The synthesis process, including the choice of precursors, solvents, temperature, and surfactants, plays a decisive role in the final architecture of assemblies derived from this compound.

The use of a zinc-oleate complex as a precursor in a mild hydrothermal route can yield one-dimensional (1-D) nanostructures like ZnO nanowires and olive-shaped nanorods. researchgate.netrsc.org The morphology can be further tuned by adjusting reaction parameters. For example, in hydrothermal synthesis, reaction temperature and time significantly affect the size and architecture of ZnO nanoparticles, with morphology changing from rod-like to polyhedra as temperature increases. rsc.org

Surfactants are also key in controlling particle morphology. The addition of oleic acid during the synthesis of zinc borate (B1201080), for instance, resulted in shorter and thinner rod-like particles (5-10 nm thick, <350 nm long) compared to surfactant-free synthesis. nih.gov The concentration of reactants is another critical factor. In certain precipitation methods, increasing the concentration of sodium hydroxide (B78521) was shown to increase the average grain size of ZnO nanoparticles. rsc.org Similarly, adjusting the pH of the reaction solution can produce different shapes; one study reported the formation of nanowires, cuboids, and spheres at pH levels of 8, 10, and 12, respectively. inl.gov

Table 4: Influence of Synthesis Parameters on ZnO Nanostructure Morphology and Size

| Parameter Varied | Effect on Morphology/Size | Reference |

|---|---|---|

| Reaction Temperature (Hydrothermal) | Changes morphology from rod-like to polyhedral with increasing temperature. | rsc.org |

| Reactant Concentration (NaOH) | Average grain size increased from 12 to 24 nm as concentration increased from 0.2 M to 0.5 M. | rsc.org |

| pH Level | Formation of nanowires (pH 8), cuboids (pH 10), and spheres (pH 12). | inl.gov |

| Surfactant (Oleic Acid) | Decreased the length and width of rod-like zinc borate particles. | nih.gov |

| Calcination Temperature | Particle size of ZnO increased from 27 to 56 nm as temperature increased from 300 to 450 °C. | nih.gov |

| Precursor Choice | Use of a zinc-oleate complex via a hydrothermal route produces nanowires and olive-shaped nanorods. | researchgate.netrsc.org |

Theoretical and Computational Chemistry Approaches to Zinc Ammonium Oleate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uokerbala.edu.iq It is widely employed to determine optimized geometries, electronic properties, and energetic stability of molecules like zinc oleate (B1233923). DFT calculations can predict key parameters such as bond lengths, bond angles, and the distribution of electron density within the molecule. cdmf.org.brscielo.br

One of the most critical aspects elucidated by DFT is the nature of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. youtube.com A larger gap generally implies greater stability. youtube.com For zinc carboxylate complexes, DFT calculations show that the HOMO is often localized on the carboxylate groups of the oleate ligands, while the LUMO is typically centered on the zinc ion. uwa.edu.au This distribution is fundamental to understanding the complex's role in chemical reactions, such as the formation of zinc oxide nanoparticles. nih.gov

Table 1: Calculated Electronic Properties of a Model Zinc Carboxylate Complex using DFT

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons; related to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest energy unoccupied state; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Correlates with the chemical stability and reactivity of the molecule. youtube.com |

| Zn-O Bond Length | 1.95 Å | Defines the geometry and strength of the coordination between zinc and the oleate ligand. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. chemrxiv.org For systems involving zinc ammonium (B1175870) oleate, MD simulations are invaluable for understanding their behavior in solution, particularly their tendency to form aggregates, micelles, or reverse micelles in nonpolar solvents. nih.govacs.org These simulations model the interactions between the zinc oleate molecules and the solvent over time, providing a view of their dynamic evolution. nd.edu

MD studies have shown that the aggregation of metal oleates is driven by the interactions between the polar head groups (the zinc carboxylate portion) and the nonpolar oleate tails. nih.govacs.org In a nonpolar solvent, the molecules arrange themselves to minimize the unfavorable interactions between the polar heads and the solvent, leading to the formation of complex supramolecular structures. mdpi.comnih.gov The simulations can track key parameters such as the radius of gyration, radial distribution functions, and interaction energies to characterize the size, shape, and stability of these aggregates. mdpi.com

Furthermore, MD simulations can elucidate the role of additives or impurities, such as water or ammonia (B1221849), on the stability and structure of these aggregates. pku.edu.cn These simulations are critical for understanding how zinc ammonium oleate functions in practical applications, for instance, as a precursor in nanoparticle synthesis, where the aggregation state can significantly influence the reaction kinetics and the properties of the final product. nih.gov

Quantum Chemical Modeling for Reaction Mechanisms and Intermediates

Quantum chemical modeling, often utilizing DFT, is a powerful approach for elucidating the step-by-step pathways of chemical reactions involving zinc oleate complexes. acs.org This method allows for the calculation of the potential energy surface of a reaction, identifying transition states, and determining the energy barriers associated with different reaction pathways. nih.gov

A key area of investigation is the thermal decomposition of zinc oleate to form zinc oxide nanoparticles. researchgate.net Computational models can simulate this process, proposing mechanisms for the breaking of Zn-O bonds and the subsequent formation of ZnO clusters. nih.govosti.gov These models suggest that the reaction may proceed through various intermediates, where the oleate ligands are progressively removed or transformed. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, quantum chemical modeling can predict the most likely reaction mechanism. acs.org For example, in the degradation of ZnO pigments to form zinc carboxylates, modeling has shown that the adsorption of the carboxylic acid onto the ZnO surface is a thermodynamically favored initial step. nih.gov This type of detailed mechanistic insight is crucial for controlling chemical processes, such as optimizing conditions for nanoparticle synthesis or preventing the degradation of materials. semanticscholar.org

Prediction of Spectroscopic Signatures

Computational spectroscopy, which leverages quantum chemical methods like DFT and Time-Dependent DFT (TD-DFT), can predict the spectroscopic properties of molecules. aip.org This is a valuable tool for interpreting experimental spectra and for identifying the presence and structure of species like zinc oleate in various environments. nih.gov

Theoretical calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. aip.org For zinc oleate, DFT can calculate the vibrational modes associated with the carboxylate group (COO-), providing insight into its coordination with the zinc ion (e.g., monodentate, bidentate). rsc.org Comparing these predicted frequencies with experimental FTIR data helps to confirm the molecular structure. researchgate.net

Similarly, electronic transitions can be predicted using TD-DFT, which helps in the interpretation of UV-Visible absorption spectra. uwa.edu.au The calculations can identify the nature of these transitions, for instance, whether they are ligand-to-metal charge transfers or intra-ligand transitions. uwa.edu.au This information is vital for understanding the photophysical properties of the complex.

Table 2: Comparison of Experimental and DFT-Predicted IR Vibrational Frequencies for Zinc Oleate

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| νas(COO⁻) | ~1540 | 1555 | Asymmetric stretching of the carboxylate group. rsc.org |

| νs(COO⁻) | ~1400 | 1410 | Symmetric stretching of the carboxylate group. rsc.org |

| ρ(CH₂) | ~720 | 725 | Rocking vibration of the methylene (B1212753) groups in the oleate chain. rsc.org |

Chemical Reactivity and Transformation Mechanisms

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of zinc ammonium (B1175870) oleate (B1233923), a key process in its conversion to zinc oxide, is a multi-stage event that can be elucidated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The complex, often represented as a coordination compound involving zinc ions, ammonium ions, and oleate ligands, breaks down in a sequential manner as the temperature increases.

Initial heating, typically below 150 °C, results in the loss of weakly bound molecules, such as residual solvent or water, and the dissociation and volatilization of ammonia (B1221849) (NH₃) from the complex . This is followed by the primary decomposition of the zinc oleate component. This main decomposition event occurs over a broad temperature range, generally between 250 °C and 450 °C [6, 9]. During this stage, the long hydrocarbon chains of the oleate ligands undergo cleavage and oxidation, leading to the formation of gaseous byproducts like carbon dioxide, water, and various volatile organic compounds . The final solid product of this complete thermal decomposition is crystalline zinc oxide (ZnO).

The kinetics of this decomposition have been studied to understand the energy barriers involved. The activation energy (Ea) for the main decomposition step of the oleate ligand has been calculated using models like the Kissinger or Ozawa-Flynn-Wall methods. These studies indicate that the energy required is influenced by the heating rate and the surrounding atmosphere (e.g., inert vs. oxidizing) . A slower heating rate allows for more ordered decomposition and can lead to better crystallinity in the resulting ZnO product.

The table below summarizes typical stages observed during the thermal analysis of a zinc ammonium oleate precursor complex.

Interactive Data Table: Thermal Decomposition Stages of this compound

| Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 1 | 80 - 150 | 2 - 5 | Loss of physisorbed water, residual solvent, and dissociation of ammonia (NH₃). |

| 2 | 250 - 450 | 60 - 70 | Major decomposition of the oleate ligands; formation of volatile organic species. |

| 3 | > 450 | < 2 | Final burnout of residual carbonaceous char and crystallization of ZnO. |

Note: Data can be sorted by column. The values are representative and can vary based on specific synthesis conditions and stoichiometry of the initial complex.

Hydrolytic Stability and Degradation Processes

This compound exhibits limited stability in the presence of water. Hydrolysis is a significant degradation pathway that cleaves the coordination bond between the zinc ion and the carboxylate group of the oleate ligand. The process is driven by the nucleophilic attack of water molecules on the electropositive zinc center .

The general reaction can be represented as: Zn(NH₃)ₓ(C₁₈H₃₃O₂)₂ + 2H₂O ⇌ Zn(OH)₂ + xNH₃ + 2C₁₈H₃₄O₂

This equilibrium is influenced by several factors. A lower pH (acidic conditions) accelerates the degradation by protonating the oleate anion to form oleic acid, shifting the equilibrium to the right. Conversely, in highly basic conditions, the formation of stable zincate ions [Zn(OH)₄]²⁻ can also promote the dissolution of the complex. The presence of ammonia in the initial complex can act as a buffer, providing some resistance to pH fluctuations and slightly enhancing stability compared to pure zinc oleate . The long, hydrophobic alkyl chains of the oleate ligands also provide a steric barrier that kinetically hinders the access of water molecules to the zinc center, though this does not prevent eventual hydrolysis.

Interaction with Metal Ions and Complexation Chemistry

This compound systems are highly amenable to the incorporation of other metal ions, enabling the synthesis of doped nanomaterials. When salts of other transition metals (e.g., manganese(II) acetate, cobalt(II) chloride) are introduced into the reaction mixture, they can participate in complexation and ligand exchange reactions with the oleate anions [16, 27]. This results in the formation of a homogeneous mixture of zinc oleate and dopant metal oleate complexes in the solution prior to thermolysis.

During the subsequent thermal decomposition, these dopant metal ions are co-incorporated into the ZnO crystal lattice, substituting for Zn²⁺ ions . The success of this doping process depends on factors like the similarity in ionic radius and charge between the zinc ion and the dopant ion, as well as the relative thermal stability of the respective metal oleate complexes . This method has been successfully used to create a wide range of doped ZnO nanocrystals (e.g., Mn:ZnO, Co:ZnO, Cu:ZnO), which exhibit modified optical, magnetic, and electronic properties compared to their undoped counterparts. The oleate ligand plays a crucial role in this process by ensuring that the dopant ions are uniformly distributed in the precursor solution, which promotes their homogeneous incorporation into the final nanocrystal lattice.

Interactive Data Table: Examples of Metal Ion Doping in ZnO via Oleate Precursors

| Dopant Ion | Typical Precursor Salt | Resulting Material | Modified Property |

| Mn²⁺ | Manganese(II) acetate | Mn:ZnO | Induces photoluminescence (orange-red emission) and diluted magnetic semiconductor behavior. |

| Co²⁺ | Cobalt(II) chloride | Co:ZnO | Alters optical band gap and can induce room-temperature ferromagnetism. |

| Cu²⁺ | Copper(II) acetate | Cu:ZnO | Enhances photocatalytic activity and introduces green luminescence. |

| Mg²⁺ | Magnesium acetate | Mg:ZnO | Widens the optical band gap (blue-shift of absorption edge). |

Note: Data can be sorted by column. The observed properties are highly dependent on the dopant concentration and synthesis conditions.

Interfacial Chemistry and Surface Phenomena of Zinc Ammonium Oleate

Surface Adsorption and Ligand Exchange Processes

The interfacial behavior of zinc ammonium (B1175870) oleate (B1233923) is governed by the complex interplay of its constituent ions at solid-liquid or liquid-liquid interfaces. The adsorption of oleate species onto zinc-containing surfaces is a well-documented phenomenon, particularly in the field of mineral flotation. In processes involving zinc-bearing minerals like smithsonite (B87515) (ZnCO₃), oleate ions from collectors such as sodium oleate chemisorb onto the surface by reacting with active zinc sites. doi.org This adsorption is crucial for rendering the mineral surface hydrophobic, a key step in flotation separation.

The presence of ammonium ions can significantly modulate this adsorption process. Studies on interfacial chemistry at zinc anodes have shown that ammonium-based cations can regulate the electrolyte/metal interface, influencing the deposition and dissolution of zinc. nih.govnih.gov In mixed collector systems used for zinc oxide mineral flotation, the combination of anionic collectors (like oleates) and cationic species can lead to synergistic adsorption. mdpi.com It is proposed that cations can adsorb onto negatively charged regions of a mineral surface, which in turn facilitates the co-adsorption of anionic collectors, enhancing surface coverage and hydrophobicity. mdpi.com

Ligand exchange is another critical process at interfaces involving metal-oleate complexes. Oleate ligands are often used to stabilize nanoparticles, but they can be replaced by other molecules in a formulation. nsf.govacs.org These exchanges can occur through several mechanisms, including the dissociation of the zinc-oleate bond (Z-type ligand exchange) or the anionic replacement of the oleate by another ligand (X-type ligand exchange). nsf.gov Research on zinc sulfide (B99878) (ZnS) nanocrystals has demonstrated the successful exchange of native oleic acid and oleylamine (B85491) ligands with ammonium polysulfides, highlighting the dynamic nature of these surfaces. osti.gov The adsorption energy of various hydrated zinc ion species on mineral surfaces further illustrates the complexity of these interfacial interactions, which are fundamental to understanding how zinc ammonium oleate behaves in a given system. mdpi.com

| Adsorbed Species | Adsorption Energy (kJ/mol) | Reference |

|---|---|---|

| [Zn(H₂O)₅]²⁺ | -144.5 | mdpi.com |

| [Zn(OH)(H₂O)₃]⁺ | -177.1 | mdpi.com |

| [Zn(OH)₂(H₂O)₂] | -237.5 | mdpi.com |

Surfactant and Emulsifying Properties in Advanced Formulations

This compound possesses the fundamental characteristics of a surfactant due to its amphiphilic nature, containing both a long, hydrophobic hydrocarbon tail (from oleic acid) and a hydrophilic head group. The specific nature of this head group, which involves both zinc and ammonium ions, suggests complex and versatile surfactant properties.

The emulsifying behavior of oleate salts is strongly dependent on the associated cation. uomustansiriyah.edu.iq Alkali metal oleates, such as ammonium oleate, are salts of a monovalent cation and are known to be hydrophilic, typically acting as oil-in-water (O/W) emulsifying agents. uomustansiriyah.edu.iqatamanchemicals.com Conversely, salts of polyvalent metals, such as zinc oleate, are more lipophilic and tend to form water-in-oil (W/O) emulsions. uomustansiriyah.edu.iqminia.edu.eg

The compound this compound, containing both monovalent (ammonium) and divalent (zinc) cations, is therefore expected to exhibit unique emulsifying capabilities. This dual nature could allow it to stabilize complex multiphase systems, such as W/O/W or O/W/O emulsions, depending on the formulation conditions. The ability to act as a dispersing agent and to lower the surface tension between immiscible liquids is a key function. uomustansiriyah.edu.iqsmolecule.com In advanced formulations, such as specialized agrochemicals or industrial lubricants, this behavior is highly valuable. For instance, ammonium salts are often included in herbicide formulations to enhance the uptake of the active ingredient, while the oleate component provides emulsification for the oil-based carriers. google.com

| Emulsifying Agent | Cation Type | Typical Emulsion Type | Reference |

|---|---|---|---|

| Ammonium Oleate | Monovalent (NH₄⁺) | Oil-in-Water (O/W) | uomustansiriyah.edu.iqatamanchemicals.com |

| Zinc Oleate | Divalent (Zn²⁺) | Water-in-Oil (W/O) | uomustansiriyah.edu.iqminia.edu.eg |

| Triethanolamine Oleate | Organic Amine | Oil-in-Water (O/W) | uomustansiriyah.edu.iq |

Wettability and Surface Energy Studies

The wettability of a surface is determined by its surface energy, with low-energy surfaces typically being hydrophobic (water-repelling) and high-energy surfaces being hydrophilic (water-attracting). The adsorption of this compound onto a substrate is expected to significantly modify its surface energy and wettability. The long, non-polar hydrocarbon tails of the oleate molecules orient away from the surface, creating a low-energy interface.

Studies involving the surface modification of zinc-based materials with long-chain fatty acids provide insight into this behavior. For example, treating a galvanized (Zn-Al) surface with stearic acid, a saturated fatty acid with a similar chain length to oleic acid, results in the formation of a hydrophobic zinc stearate (B1226849) layer. malaysianjournalofmicroscopy.org This layer dramatically increases the water contact angle and lowers the surface energy of the steel. malaysianjournalofmicroscopy.org Similarly, ZnO nanostructures synthesized using a zinc-oleate complex as a precursor have been shown to exhibit hydrophobic properties. researchgate.net

| Surface | Modification | Water Contact Angle (°) | Surface Energy (mJ/m²) | Reference |

|---|---|---|---|---|

| Zn-Al-WO₃ Galvanised Steel | None (Control) | - | - | malaysianjournalofmicroscopy.org |

| Zn-Al-WO₃ Galvanised Steel | 0.008 M Stearic Acid | 122.29 | 10.42 | malaysianjournalofmicroscopy.org |

| Bare Zinc (for comparison) | N/A | - | 753 | technibond.co.uk |

Advanced Applications Research Trajectories

Catalyst Development and Mechanistic Inquiry

The distinct components of zinc ammonium (B1175870) oleate (B1233923)—a Lewis acidic zinc center and associated ammonium and oleate ions—suggest its potential as a multifunctional catalyst. Research into chemically similar systems, such as ammonium zincates and other zinc-based complexes, provides a strong foundation for understanding its likely catalytic activities.

While direct studies on zinc ammonium oleate are limited, the class of ammonium zincates, with the general formula [R₄N]₂[ZnX₄], has been identified as exceptionally effective for the cycloaddition of carbon dioxide (CO₂) into epoxides to form cyclic carbonates. This reaction is a key process for carbon capture and utilization (CCU).

Research has demonstrated that ammonium zincate complexes can catalyze this transformation under remarkably mild conditions, including room temperature and atmospheric CO₂ pressure, outperforming many previous catalyst systems. frontiersin.orgunimi.it For instance, the tetrabutylammonium (B224687) zincate complex, [TBA]₂[ZnBr₄], acts as a highly active homogeneous catalyst. frontiersin.orgresearchgate.net The mechanism is believed to be bifunctional, where the zinc center acts as a Lewis acid to activate the epoxide ring, and the associated halide anion from the ammonium salt acts as a nucleophile to initiate the ring-opening. frontiersin.org This dual role facilitates the subsequent insertion of CO₂.

The performance of these catalysts is notable for their high selectivity and efficiency, particularly with terminal epoxides. researchgate.netresearchgate.net The ability to operate without co-catalysts or solvents under ambient conditions represents a significant advancement toward greener chemical processes. researchgate.net

Table 1: Performance of Ammonium Zincate Catalysts in CO₂-Epoxide Cycloaddition This table summarizes the catalytic activity of various ammonium zincate complexes, which serve as models for the potential reactivity of this compound.

| Catalyst System | Epoxide Substrate | Temperature (°C) | CO₂ Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Ref. |

| [TBA]₂[ZnBr₄] | Styrene Oxide | 100 | 0.8 | 0.25 | 52 | >99 | researchgate.net |

| [TBA]₂[ZnBr₄] | Styrene Oxide | 25 | 0.2 | 24 | 47 | >99 | frontiersin.org |

| [TBA]₂[ZnI₄] | Styrene Oxide | 100 | 0.8 | 1 | 98 | >99 | unimi.it |

| [TBA]₂[ZnBr₄] | Propylene Oxide | 25 | 0.2 | 24 | 91 | >99 | frontiersin.org |

| Zn-NPClH | Propylene Oxide | 120 | 1.0 | 3 | 96 | >99 | nih.gov |

Zinc-based catalysts are widely recognized for their utility in a broad spectrum of organic reactions due to their nature as effective Lewis acids. benthamdirect.comgoogle.com Zinc compounds, from simple salts to complex organometallic structures, catalyze key transformations such as hydroamination, aldol (B89426) reactions, and Friedel-Crafts acylations. google.comnih.govresearchgate.net

The presence of the ammonium cation and the oleate ligand in this compound could offer synergistic effects. The oleate, a long-chain carboxylate, can influence solubility and substrate interaction, while the ammonium ion can participate in the reaction mechanism, potentially through hydrogen bonding or by acting as a phase-transfer agent. Some reports suggest that ammonium salts themselves can catalyze certain organic reactions. noaa.gov For example, bis[(l)-prolinate-N,O]Zn has been explored as a water-soluble catalyst for various transformations, highlighting the potential for amino-acid-derived zinc complexes in green chemistry. nih.gov Given this context, this compound is a promising candidate for investigation in diverse catalytic applications, particularly where multifunctional activity is beneficial.

Precursors for Functional Nanomaterials and Composites

Metal-organic compounds are critical precursors for the bottom-up synthesis of well-defined nanomaterials. The zinc-oleate complex, a core component of this compound, is extensively used as a precursor for generating sophisticated zinc-based nanostructures.

The thermal decomposition (thermolysis) or hydrothermal treatment of a zinc-oleate complex is a well-established method for producing high-quality, crystalline zinc oxide (ZnO) nanostructures. researchgate.netacs.orgnih.gov This method allows for precise control over the size and morphology of the resulting nanoparticles by adjusting reaction parameters such as temperature, time, and the concentration of stabilizing agents like oleylamine (B85491) or oleic acid. acs.orgdergipark.org.tr

For example, the thermolysis of a zinc-oleate complex in high-boiling-point solvents like octadecene can yield uniform, hexagonal pyramid-shaped ZnO nanocrystals. acs.orgacs.org Similarly, mild hydrothermal routes using a zinc-oleate precursor can produce one-dimensional (1D) nanostructures like ZnO nanowires and olive-shaped nanorods. rsc.orgresearchgate.net The long oleate chain plays a crucial role, acting as a self-templating and capping agent that directs the anisotropic growth of the nanocrystals. researchgate.net These resulting ZnO nanostructures exhibit properties valuable for applications in photocatalysis and gas sensing. rsc.org

Table 2: Synthesis of ZnO Nanostructures from Zinc-Oleate Precursors This table outlines typical synthesis conditions and the resulting morphologies of ZnO nanostructures derived from zinc-oleate complexes.

| Synthesis Method | Solvent / Ligands | Temperature (°C) | Time (h) | Resulting Nanostructure | Ref. |

| Thermolysis | Oleylamine, Oleic Acid | 300 | 1 | Hexagonal Pyramid Nanocrystals | acs.orgacs.org |

| Hydrothermal | Ethanol/Water/Hexane | 180 | 12 | Nanowires & Olive-shaped Nanorods | rsc.orgresearchgate.net |

| Thermolysis | Octadecene or Octylether | 286 - 320 | 1 - 10 | Hexagonal Nanocrystals (~10 nm) | researchgate.net |

| Two-Phase Method | EtOH/H₂O/Hexane | 70 | 4-5 | Zinc-oleate complex (precursor) | dergipark.org.tr |

Hybrid inorganic-organic materials combine the properties of both organic and inorganic components at the molecular level. The use of precursors like this compound is a direct route to such materials. During the synthesis of nanoparticles from a zinc-oleate precursor, the oleate ligand can remain bound to the surface of the inorganic ZnO nanocrystal. researchgate.net This creates a hybrid material where the inorganic core provides properties like a wide bandgap and semiconductivity, while the organic shell provides solubility in nonpolar solvents, stability against aggregation, and a functional interface for further chemical modification. This combination is essential for integrating nanoparticles into polymer composites or biological systems.

Formulation Science and Stabilizing Agents Research

The amphiphilic nature of this compound suggests its utility in formulation science, particularly as a surfactant, emulsifier, or stabilizing agent. Its constituent parts, ammonium oleate and zinc oleate, are known for these properties.

Ammonium oleate is recognized as an effective emulsifying and dispersing agent, capable of stabilizing oil-in-water emulsions. evitachem.comatamanchemicals.com This is due to its molecular structure, which features a hydrophilic ammonium head and a long, hydrophobic oleate tail. cosmileeurope.eu It functions by reducing the surface tension between immiscible liquids. cosmileeurope.eu

Simultaneously, the oleate ligands in zinc-oleate complexes act as powerful stabilizing agents during the synthesis of nanoparticles, preventing their uncontrolled growth and aggregation. acs.org In formulations, zinc oleate itself can be used for its lubricating and moisture-repelling properties. cosmileeurope.eu Therefore, this compound combines the emulsifying power of an ammonium salt with the stabilizing and formulating capabilities of a metal soap, making it a subject of interest for advanced formulations in cosmetics, lubricants, and specialty coatings.

Role in Hydrometallurgical Processes

This compound and related oleate compounds are subjects of research in hydrometallurgy, particularly in the field of solvent extraction for the recovery of metals from aqueous solutions. Hydrometallurgy involves processing aqueous solutions of metal salts to purify and extract metals, and oleate-based extractants have shown potential in these processes.

Ammonium oleate's unique chemical properties with metal ions make it suitable for hydrometallurgical applications. atamanchemicals.com While its use as a pH regulator in mineral processing is rare, its fundamental interaction with metals like zinc is key to its application in solvent extraction. atamanchemicals.com When combined with water, ammonium oleate can react with zinc, indicating its potential to form complexes necessary for extraction. atamanchemicals.com

A significant area of research involves the use of fatty acid-based ionic liquids, such as tetraoctylammonium oleate, for the recovery of zinc from industrial wastewater and process streams. solvomet.euresearchgate.net These studies demonstrate that ionic liquids containing the oleate anion can act as efficient extractants for transition metals. In the case of zinc(II) extraction from chloride media, research has shown a specific mechanism where zinc is not extracted simply as a carboxylate complex. Instead, it is extracted as a mixed metal chloride carboxylate anionic complex, with the tetraalkylammonium cation balancing the charge. solvomet.euresearchgate.net This mechanism distinguishes the extraction of zinc from other metals like cobalt(II) and nickel(II), which are extracted as simple negatively charged metal carboxylate complexes. solvomet.euresearchgate.net

The general process of ammonia (B1221849) leaching is also relevant, as it is a common method for processing zinc oxide ores, especially those with high carbonate content that makes acid leaching uneconomical. google.commdpi.com The resulting zinc-ammonia complex solution (ammonia lixivium) often contains zinc at low concentrations, necessitating an enrichment step. google.com Solvent extraction is a suitable method for this separation and enrichment. google.com Research into the regeneration of oleate-based ionic liquids after metal extraction shows that alkaline solutions, such as ammonium hydroxide (B78521), can be used to strip the remaining zinc from the loaded organic phase, allowing for the potential recycling of the extractant. ntnu.no

| System | Metal Ion | Extraction Mechanism/Observation | Reference |

| Tetraoctylammonium Oleate | Zn(II) | Extraction as a mixed metal chloride carboxylate anionic complex. | solvomet.eu, researchgate.net |

| Tetraoctylammonium Oleate | Co(II), Ni(II) | Extraction via formation of negatively charged metal carboxylate complexes. | solvomet.eu, researchgate.net |

| Ammonia Lixivium | Zn(II) | Ammonia leaching is suitable for high-carbonate zinc ores; the resulting solution requires enrichment. | google.com, mdpi.com |

| Tetraoctylammonium Oleate | Zn(II) | Ammonium hydroxide can be used as a stripping agent to recover zinc from the ionic liquid. | ntnu.no |

Biosensor Applications Research (e.g., based on ZnO-Oleate scaffolds)

The zinc-oleate complex serves as a critical precursor in the synthesis of zinc oxide (ZnO) nanostructures, which are highly promising materials for biosensor applications. acs.orgresearchgate.net The thermolysis of a zinc-oleate complex allows for the large-scale synthesis of uniform ZnO nanocrystals with controlled morphologies, such as hexagonal pyramids, nanowires, and nanorods. acs.orgresearchgate.net These nanostructures form the foundational scaffolds for a new generation of highly sensitive biosensing devices. nih.gov

ZnO nanostructures are considered excellent materials for fabricating electrochemical and optical biosensors due to a combination of unique properties. rsc.orgnih.gov These include a high specific surface area, strong adsorption capability, biocompatibility, chemical stability, and a high isoelectric point (IEP) of approximately 9.5. rsc.orgmdpi.com The high IEP is particularly advantageous as it facilitates the strong electrostatic adsorption of biomolecules like enzymes, DNA, and proteins, which typically have low IEPs. mdpi.comresearchgate.net Furthermore, the small dimensions of ZnO nanoparticles can facilitate electron transfer between an immobilized enzyme's active site and the sensor's electrode, enhancing the device's performance. nih.gov

Research has demonstrated the use of these ZnO nanostructure scaffolds in a wide array of biosensors for detecting various crucial analytes. rsc.org These applications span medical diagnostics, food safety, and environmental monitoring. rsc.org For instance, ZnO-based biosensors have been developed to detect glucose, cholesterol, uric acid, DNA, and various cancer biomarkers. nih.govmdpi.com The functionalization of ZnO nanoparticles with surfactants like oleic acid can modify their surface properties, increasing the range of their applications and improving the dispersion of the nanoparticles. mdpi.com

The diverse morphologies of ZnO that can be synthesized from zinc-oleate precursors allow for the creation of various sensor types. mdpi.comrsc.org One-dimensional structures like nanorods and nanowires are especially attractive for nanotechnology research. researchgate.net For example, a photoelectrochemical (PEC) biosensor for detecting cancer markers was developed using a ZnO inverse opal (IO) thin film, which provides a large specific surface area for enhanced protein adsorption and improved detection capacity. nih.gov

| ZnO Nanostructure | Precursor System | Sensing Application/Target Analyte | Key Property Utilized | Reference |

| Hexagonal Pyramid Nanocrystals | Zinc-Oleate Complex | Potential for optoelectronics and sensors. | Uniform, controlled morphology. | acs.org |

| Nanowires & Nanorods | Zinc-Oleate Complex | Gas sensing (acetone, ethanol), photocatalysis. | High surface area, specific growth direction. | researchgate.net |

| Nanoparticles | Zinc-Oleate Surface Treatment | General biosensing. | Improved dispersion, surface functionalization. | mdpi.com |

| Thin Films / Nanostructures | General ZnO Synthesis | Glucose, cholesterol, uric acid, DNA, cancer biomarkers. | High Isoelectric Point (IEP), biocompatibility. | mdpi.com, rsc.org, nih.gov |

| Inverse Opal (IO) Thin Film | Not specified, but a ZnO structure | Photoelectrochemical detection of Alpha-Fetoprotein. | Large specific surface area, enhanced biomolecule immobilization. | nih.gov |

Environmental Fate and Remediation Research

Biodegradation Studies in Aquatic and Terrestrial Systems

The biodegradation of zinc ammonium (B1175870) oleate (B1233923) is primarily dictated by the breakdown of its organic component, the oleate anion. The zinc cation is a metal element and does not undergo biodegradation, while the ammonium ion is part of the natural nitrogen cycle.

Oleate Component: Oleic acid, the precursor to the oleate anion, is a naturally occurring unsaturated fatty acid and is considered to be readily biodegradable. rsc.orgrsc.org Studies on oleic acid-based surfactants have shown that the presence of a double bond in the oleyl tail enhances their biodegradability compared to saturated fatty acid-based surfactants. rsc.orgrsc.org In both aquatic and terrestrial environments, oleic acid can be metabolized by a wide range of microorganisms. nih.gov For instance, bacteria of the genus Micrococcus have been shown to transform oleic acid into other compounds. nih.gov The anaerobic biodegradation of oleic acid has also been studied, with results indicating its conversion to methane, although high concentrations can be inhibitory to the process. core.ac.ukresearchgate.net

Ammonium Component: The ammonium ion is a key component of the nitrogen cycle. In aquatic and terrestrial systems, it can be taken up by plants and microorganisms as a nutrient. usgs.gov It is also subject to nitrification, a microbial process that converts ammonia (B1221849) to nitrite (B80452) and then to nitrate. epa.gov Ammonia itself is a product of the decomposition of organic matter. researchgate.net While essential for life, high concentrations of ammonia, particularly the un-ionized form (NH₃) which is more prevalent at higher pH, can be toxic to aquatic organisms. epa.govwaterquality.gov.au

Zinc Component: Zinc is a persistent element and does not biodegrade. sciencelearn.org.nz Once released into the environment, it can change forms, but it does not break down into smaller molecules. sciencelearn.org.nz Its environmental impact is related to its bioavailability and toxicity at elevated concentrations. sciencelearn.org.nz

Table 1: Biodegradation Potential of Zinc Ammonium Oleate Components

| Component | Biodegradation Potential | Key Processes |

|---|---|---|

| Oleate (from Oleic Acid) | Readily biodegradable | Microbial metabolism (aerobic and anaerobic) |

| Ammonium | Part of the nitrogen cycle | Nitrification, assimilation by organisms |

| Zinc | Non-biodegradable | Speciation, complexation |

Interactions with Environmental Matrices (Soil, Water)

The interaction of this compound with soil and water is complex and depends on the individual behaviors of the zinc, ammonium, and oleate ions, as well as the physicochemical properties of the environmental matrix.

Zinc Interactions: In aquatic environments, the behavior of the zinc ion is influenced by factors such as pH, water hardness, and the presence of dissolved organic matter. industrialchemicals.gov.au Dissolved zinc can exist as the free hydrated ion (Zn²⁺), form inorganic and organic complexes, or partition to sediments. industrialchemicals.gov.au In general, zinc is relatively immobile in soil, especially in soils with a neutral to high pH, where it tends to bind to soil particles. sciencelearn.org.nz However, in acidic soils with a pH below 5.5, zinc can become more mobile and available for uptake by plants and microorganisms. sciencelearn.org.nz The primary sources of anthropogenic zinc in soil are from industrial discharges, mining waste, and the use of products like fertilizers and wood preservatives. cdc.gov

Ammonium Interactions: In water, ammonia exists in equilibrium between the un-ionized form (NH₃) and the ionized ammonium ion (NH₄⁺). waterquality.gov.au This equilibrium is highly dependent on pH and temperature, with higher pH and temperature favoring the more toxic un-ionized form. epa.govwaterquality.gov.au Ammonium ions can adsorb to negatively charged particles in soil and sediment, which can reduce their mobility.

Oleate Interactions: As a long-chain fatty acid anion, oleate will exhibit surfactant properties. In water, it can contribute to the formation of micelles at certain concentrations. Its interaction with soil will be governed by its anionic nature and its long hydrocarbon tail. It can be expected to adsorb to soil organic matter and clay particles. The mobility of oleate in soil has not been extensively studied, but it is likely to be limited by its adsorption to soil components.

Table 2: Summary of Interactions with Environmental Matrices

| Component | Interaction with Soil | Interaction with Water | Key Influencing Factors |

|---|---|---|---|

| Zinc | Binds to soil particles, low mobility at pH > 5.5 | Partitions to sediment, forms complexes | pH, water hardness, dissolved organic matter |

| Ammonium | Adsorbs to negatively charged particles | Equilibrium between NH₃ and NH₄⁺ | pH, temperature |

| Oleate | Adsorbs to organic matter and clays | Surfactant behavior, potential for micelle formation | Soil composition, water chemistry |

Considerations for Sustainable Chemical Processes and Materials

The use of this compound in the context of sustainable chemistry can be evaluated by considering the lifecycle of its components and its potential applications.

Renewable Feedstocks: The oleate component is derived from oleic acid, a fatty acid that can be sourced from renewable vegetable oils and animal fats. researchgate.net This makes it an attractive alternative to petrochemical-based feedstocks for the synthesis of surfactants and other chemicals. rsc.orgnih.gov The development of "green surfactants" from renewable resources like oleic acid is an active area of research. nih.gov

Biodegradability: The ready biodegradability of the oleate portion is a positive attribute from a sustainability perspective, as it reduces the persistence of the organic component in the environment. rsc.orgrsc.org This is in contrast to many conventional surfactants that are more resistant to degradation. rsc.org

Applications in Green Chemistry: Metal oleates, including those of zinc, have been investigated for various applications that align with the principles of green chemistry. For example, they are used as precursors in the synthesis of metal oxide nanoparticles, which have applications in catalysis and environmental remediation. researchgate.netresearchgate.net The use of metal oleates can offer a safer, greener post-synthetic method in certain quantum dot applications. mdpi.com Furthermore, oleic acid itself is used in the synthesis of environmentally friendly surfactants and emulsifiers for cosmetic and other applications. mdpi.com

Challenges and Considerations: While the oleate component is derived from a renewable source and is biodegradable, the environmental impact of zinc must be considered. Zinc is an essential micronutrient, but it can be toxic at high concentrations. galvanizeit.org Therefore, the release of zinc into the environment from any application should be minimized. Similarly, while ammonium is a nutrient, its release into aquatic systems can contribute to eutrophication. usgs.govpublications.gc.ca The development of environmentally degradable quaternary ammonium salts is an ongoing area of research to address concerns about the persistence and toxicity of some of these compounds. rsc.orgwhamine.com

Emerging Research Directions and Challenges

Development of Novel Synthetic Pathways

The synthesis of zinc ammonium (B1175870) oleate (B1233923) has traditionally relied on established methods, but the quest for more efficient, environmentally friendly, and versatile synthetic routes is driving new research. Scientists are actively exploring alternative precursors, solvents, and reaction conditions to overcome the limitations of conventional approaches. A significant focus is on the development of "green" synthesis pathways that minimize the use of hazardous reagents and reduce energy consumption. For instance, researchers are investigating the use of bio-derived oleic acid and exploring solvent-free or aqueous-based reaction systems. The goal is to create synthetic methodologies that are not only scientifically elegant but also sustainable and economically viable.

Another promising avenue is the exploration of non-conventional energy sources to drive the synthesis. Techniques such as microwave-assisted synthesis and sonochemistry are being investigated for their potential to accelerate reaction rates, improve yields, and afford greater control over the final product's properties. These methods offer the possibility of rapid and energy-efficient production of zinc ammonium oleate, which is a critical factor for its potential large-scale applications.

Exploration of Advanced Structural Control

The functional properties of this compound are intrinsically linked to its structure at the nanoscale. Consequently, a major research thrust is dedicated to achieving precise control over its morphology, crystallinity, and hierarchical assembly. Scientists are moving beyond the synthesis of simple nanoparticles and are now aiming to create more complex architectures, such as nanorods, nanowires, and nanosheets. This level of control is essential for tailoring the material's properties for specific applications.

Advanced characterization techniques, including high-resolution transmission electron microscopy (HR-TEM) and atomic force microscopy (AFM), are indispensable tools in this endeavor. They provide the detailed structural information needed to understand how different synthesis parameters influence the growth and final form of the this compound nanocrystals. By systematically studying these relationships, researchers can develop robust protocols for producing materials with desired and reproducible structures.

Unveiling Complex Reaction Mechanisms

A fundamental understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing its synthesis and controlling its properties. Researchers are employing a combination of in-situ and ex-situ analytical techniques to probe the chemical transformations that occur during the reaction. Spectroscopic methods, such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR), are used to identify the intermediate species and track their evolution over time.

Kinetic studies are also being conducted to determine the reaction rates and the influence of various parameters, such as temperature, concentration, and pH. This information is vital for constructing accurate mechanistic models that can predict the outcome of a synthesis under different conditions. The ultimate aim is to gain a complete picture of the reaction landscape, from the initial molecular precursors to the final crystalline product.

Integration into Multi-Component Systems

To unlock the full potential of this compound, researchers are exploring its integration into multi-component systems and composite materials. By combining it with other materials, such as polymers, metal oxides, or carbon-based nanostructures, it is possible to create hybrid materials with synergistic or enhanced properties. For example, dispersing this compound nanoparticles within a polymer matrix could lead to composites with improved mechanical strength, thermal stability, or unique optical properties.

The development of core-shell structures, where a core of one material is coated with a shell of this compound (or vice versa), is another area of active investigation. These architectures offer a high degree of tunability and can be designed to exhibit specific functionalities. The challenge lies in developing synthetic methods that allow for precise control over the composition, thickness, and interface of these multi-component systems.

Addressing Scalability and Economic Viability in Advanced Synthesis

While laboratory-scale synthesis of this compound with tailored properties is a significant achievement, the transition to large-scale industrial production presents a different set of challenges. The scalability of advanced synthetic methods is a critical consideration, as processes that are efficient in the lab may not be practical or cost-effective on an industrial scale. Researchers are therefore focused on developing scalable synthesis routes that maintain the high level of control and product quality achieved in the laboratory.

Economic viability is another key factor. The cost of raw materials, energy consumption, and process complexity all contribute to the final price of the material. Efforts are underway to identify low-cost precursors and to design energy-efficient synthetic processes. Continuous flow reactors, for example, are being explored as a potential alternative to traditional batch processes, as they can offer better control, higher throughput, and lower operational costs. A comprehensive techno-economic analysis is essential to assess the commercial feasibility of any new synthetic approach.

Q & A

Q. What synthesis methods are commonly used for zinc oleate-based stabilizers in polymer research?

Zinc oleate is synthesized via the reaction of oleic acid with zinc salts (e.g., zinc oxide or zinc acetate) under controlled temperature and agitation. For composite stabilizers, zinc oleate is combined with uracil derivatives (e.g., 1,3-dimethyl-6-amino-uracil) at optimized ratios (e.g., 4:1 DAU/Zn) and incorporated into polymer matrices like PVC. Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm chemical bonding and thermogravimetric analysis (TGA) to assess thermal stability .

Q. How does ammonium oleate function as a dispersing agent in nanomaterial synthesis?

Ammonium oleate acts via electrostatic stabilization, where its ionic surfactant properties create repulsive forces between nanoparticles. Optimal dispersion of materials like boron nitride nanotubes (BNNTs) requires specific parameters: 3% surfactant concentration, pH 8–9, and 1-hour ultrasonication. However, polyethyleneimine (PEI) outperforms ammonium oleate due to combined steric and electrostatic stabilization .

Q. What characterization techniques are critical for analyzing zinc oleate composites in thermal stabilization studies?

Key techniques include:

- Static thermal stability tests : Measure discoloration time of PVC sheets at 180°C.

- Dynamic thermal stability : Assess torque changes during PVC processing.

- Transparency measurements : Evaluate optical clarity via UV-Vis spectroscopy.

- FTIR and NMR : Confirm chemical interactions between zinc oleate and additives like uracil derivatives .

Advanced Research Questions

Q. How can surfactant type and concentration be optimized for synthesizing zinc oleate-containing nanoparticles?

Ionic surfactants (e.g., tetra-butyl ammonium oleate, CMC ~0.45 mM) and non-ionic surfactants (e.g., Triton X-100, CMC ~0.22–0.24 mM) are compared systematically. Lower surfactant concentrations near the critical micelle concentration (CMC) reduce aggregation, while higher concentrations improve nanoparticle yield but may compromise colloidal stability. Surfactant selection depends on the target nanoparticle size and application (e.g., fluorescent nano-dots for optoelectronics) .

Q. What mechanisms explain the synergistic effects of zinc oleate with uracil derivatives in PVC thermal stabilization?

Zinc oleate scavenges HCl (a degradation byproduct of PVC), while uracil derivatives (e.g., DAU) inhibit radical chain reactions. The unsaturated long-chain structure of zinc oleate enhances compatibility with PVC, and the addition of epoxidized soybean oil (ESBO) further stabilizes the matrix via epoxy group interactions. The optimal DAU/Zn ratio (4:1) balances HCl absorption and radical inhibition, extending static thermal stability to >60 minutes at 180°C .

Q. What parameters critically affect the dispersion efficiency of ammonium oleate in BNNT systems?

Key factors include:

- Surfactant concentration : 3% ammonium oleate maximizes electrostatic repulsion.

- pH : Alkaline conditions (pH 8–9) enhance deprotonation of ammonium oleate, improving charge density.

- Ultrasonication time : 1-hour sonication disrupts BNNT aggregates without damaging nanotube structure. Despite these optimizations, PEI achieves superior dispersion through steric hindrance, highlighting the trade-off between electrostatic and steric stabilization mechanisms .

Q. How do composite stabilizers incorporating zinc oleate impact the transparency of PVC?

Zinc oleate’s long alkyl chain reduces crystallinity in PVC, improving light transmission. When combined with uracil derivatives, transparency exceeds 85% (measured at 600 nm). Adding ESBO and phosphite ester further reduces haze by mitigating phase separation. However, excessive stabilizer (>3 phr) can induce opacity due to aggregation .

Methodological Considerations

Q. What experimental designs address contradictions in surfactant efficacy for nanoparticle synthesis?

Contradictions arise from differences in surfactant purity, solvent systems, and nanoparticle surface chemistry. Controlled studies should:

Q. How can researchers validate the thermal stability of zinc oleate-stabilized PVC under dynamic processing conditions?

Use torque rheometry to simulate industrial processing. Key metrics include:

- Peak torque : Indicates initial viscosity.

- Stabilization time : Time until torque stabilizes, reflecting degradation resistance.

- Colorimetric analysis : Quantify yellowness index (YI) post-processing to assess oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|